molecular formula C21H16N2O3 B5642478 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide

Cat. No. B5642478
M. Wt: 344.4 g/mol
InChI Key: XOEZGULUWZGRIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves multiple steps, including condensation reactions, aminocarbonylation, and metal-catalyzed functionalization reactions. For instance, derivatives of benzoxazoles and benzo[1,4]dioxines have been synthesized starting from readily available precursors through tandem oxidative aminocarbonylation-cyclization reactions, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry, which can be critical for understanding the behavior and reactivity of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives often explore functionalization and the formation of new bonds. The stability and reactivity of such compounds under various conditions have been a subject of interest. For instance, studies on the thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives leading to benzimidazoles highlight the versatility and potential for diverse chemical transformations (Gaber et al., 2011).

Future Directions

The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance . Benzoxazole derivatives, including “N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide”, could be a promising area of research for the development of new drugs .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(25)22-15-9-10-18(24)16(12-15)21-23-17-7-2-3-8-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEZGULUWZGRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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